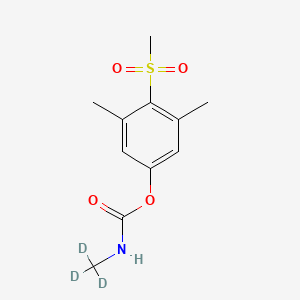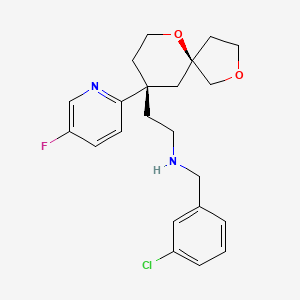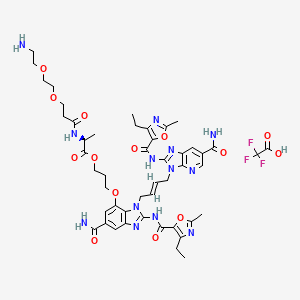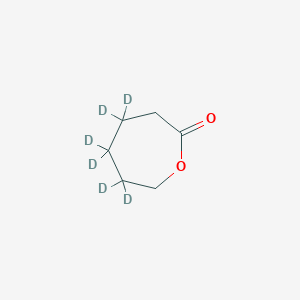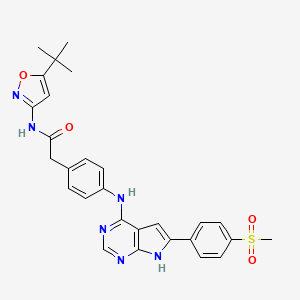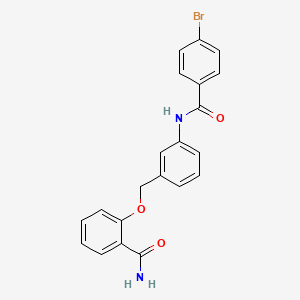
Parp-1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp-1-IN-3 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and various cellular processes. PARP-1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. By inhibiting PARP-1, this compound can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with defective DNA repair mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1-IN-3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:
Preparation of Intermediates: Key intermediates are synthesized using various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods like high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Parp-1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Parp-1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: Used to study the effects of PARP-1 inhibition on cancer cells, particularly in combination with DNA-damaging agents.
DNA Repair Studies: Helps in understanding the role of PARP-1 in DNA repair mechanisms and the impact of its inhibition.
Neurodegenerative Diseases: Investigated for its potential in treating neurodegenerative diseases by modulating DNA repair and cell death pathways.
Inflammatory Diseases: Explored for its anti-inflammatory properties and potential use in treating inflammatory conditions.
Wirkmechanismus
Parp-1-IN-3 exerts its effects by selectively inhibiting PARP-1, an enzyme that catalyzes the transfer of ADP-ribose units to target proteins. This inhibition prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and cell death in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the recruitment of DNA repair proteins, modulation of chromatin structure, and regulation of transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: Another PARP-1 inhibitor used in cancer treatment.
Rucaparib: A PARP-1 inhibitor with a similar mechanism of action.
Niraparib: A PARP-1 inhibitor used for treating ovarian cancer.
Talazoparib: Known for its potent PARP-1 inhibition and use in breast cancer treatment.
Uniqueness of Parp-1-IN-3
This compound is unique due to its high selectivity for PARP-1, which minimizes off-target effects and enhances its therapeutic potential. Its specific chemical structure allows for effective inhibition of PARP-1, making it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C21H17BrN2O3 |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
2-[[3-[(4-bromobenzoyl)amino]phenyl]methoxy]benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-10-8-15(9-11-16)21(26)24-17-5-3-4-14(12-17)13-27-19-7-2-1-6-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
InChI-Schlüssel |
VYGPONYCLGMRIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


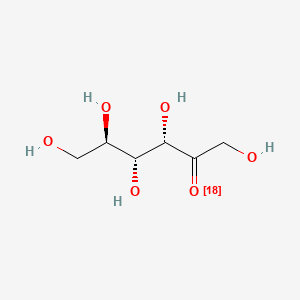
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)

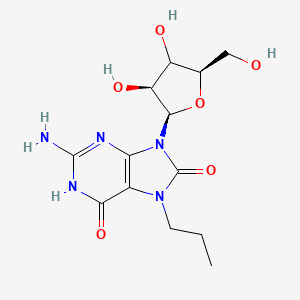
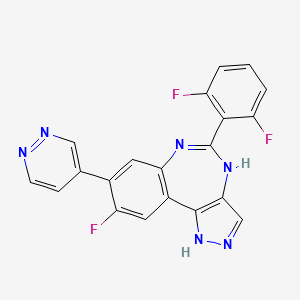
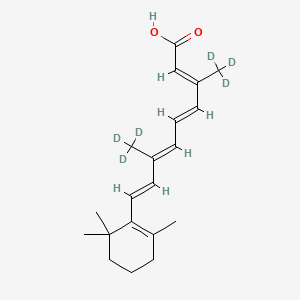

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
